Avanafil impurity 26

Übersicht

Beschreibung

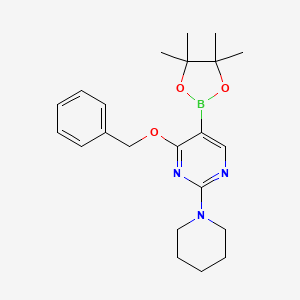

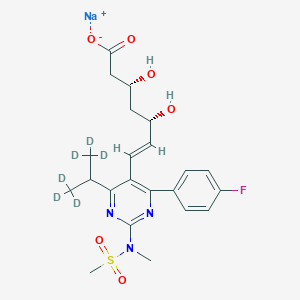

Avanafil impurity 26 is a process-related impurity of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction . It was detected in several laboratory batches of Avanafil with a content of 0.29–1.63% .

Synthesis Analysis

The impurities of Avanafil, including impurity 26, were inferred based on the synthesis route and UPLC-MS research . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

The molecular structures of the impurities were inferred from LC-MS studies . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization .Chemical Reactions Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil .Wissenschaftliche Forschungsanwendungen

Avanafil impurity 26 has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and properties of other impurities in Avanafil. It has also been used to investigate the pharmacokinetics and pharmacodynamics of Avanafil. Additionally, this compound has been used to study the effects of this compound drugs on the cardiovascular system.

Wirkmechanismus

Target of Action

Avanafil Impurity 26, as a metabolite of Avanafil , is likely to share similar targets with its parent compound. Avanafil primarily targets phosphodiesterase-5 (PDE5), an enzyme found in various body tissues, most notably in the corpus cavernosum of the penis . The inhibition of PDE5 is crucial in treating conditions like erectile dysfunction .

Mode of Action

The mode of action of this compound is expected to be similar to that of Avanafil. Avanafil works by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . During sexual arousal, there is a local release of nitric oxide, which stimulates the enzyme guanylate cyclase to produce cGMP . The inhibition of PDE5 by Avanafil leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be the same as those affected by Avanafil. The primary pathway involves the nitric oxide-cGMP pathway. In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the production of cGMP. The increased levels of cGMP cause vasodilation, leading to an increased blood flow in the penis .

Pharmacokinetics

Avanafil is known for its fast onset of action, allowing for administration as early as 15 minutes prior to sexual activity .

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of Avanafil. The increased levels of cGMP in the corpus cavernosum, resulting from the inhibition of PDE5, lead to smooth muscle relaxation and increased blood flow . This ultimately aids in achieving and maintaining an erection during sexual activity .

Action Environment

The action environment of this compound is likely to be influenced by similar factors as Avanafil. Environmental factors such as temperature, humidity, and light can affect the stability of Avanafil . Therefore, it is crucial for manufacturers and regulators to ensure appropriate packaging, handling, and labeling of Avanafil and its impurities to maintain their efficacy .

Vorteile Und Einschränkungen Für Laborexperimente

Avanafil impurity 26 has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a low affinity for other drugs. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for Avanafil impurity 26. One potential direction is to investigate the potential for using this compound as a novel treatment for this compound. Additionally, further research could be conducted to investigate the potential for using this compound to treat other conditions, such as hypertension and depression. Finally, this compound could be studied for its potential use as an ingredient in other pharmaceutical formulations.

Safety and Hazards

Eigenschaften

IUPAC Name |

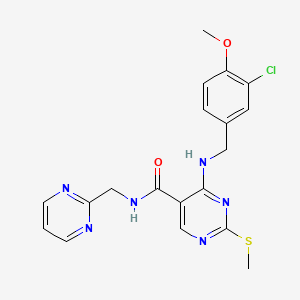

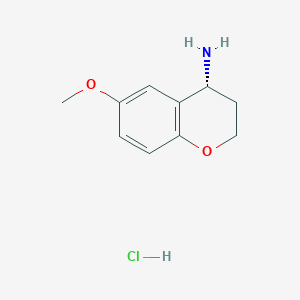

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOLBSYPUBHTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)

![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)